Monoisononyl phthalate

Description

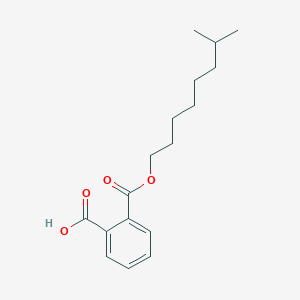

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7-methyloctoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCMBSSLYOAVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910057 | |

| Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106610-61-1, 68515-53-7 | |

| Record name | 1-(7-Methyloctyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106610-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacokinetics and Biotransformation of Monoisononyl Phthalate

In Vivo Metabolic Pathways of Diisononyl Phthalate (B1215562) to Monoisononyl Phthalate

The initial and pivotal step in the metabolism of diisononyl phthalate (DINP) within a biological system is its hydrolysis into this compound (MiNP). nih.govnih.gov This conversion is a phase I metabolic reaction where one of the two ester linkages in the DINP molecule is cleaved. nih.govmdpi.com This process is primarily facilitated by non-specific esterases and lipases present in the gastrointestinal tract and the liver. nih.govfrontiersin.org

Upon oral ingestion, DINP is rapidly absorbed through the gastrointestinal tract and undergoes this initial hydrolysis. nih.gov While DINP is a complex mixture of isomers, the fundamental hydrolytic pathway remains consistent, yielding the corresponding monoester, MiNP. nih.govnih.gov Although MiNP is the direct hydrolytic metabolite, it is often considered a minor urinary metabolite because it is rapidly further metabolized in the body. nih.govresearchgate.net

Oxidative Biotransformation of this compound and Formation of Secondary Metabolites

Following its formation, this compound (MiNP) undergoes extensive phase I oxidative biotransformation, primarily in the liver. nih.gov This process involves the introduction of oxygen-containing functional groups onto the isononyl side chain of the MiNP molecule, leading to the formation of more polar and readily excretable secondary metabolites. nih.govbelmagumusel.com These oxidative reactions are crucial for the detoxification and elimination of DINP from the body. The major secondary metabolites formed through this pathway are mono-oxoisononyl phthalate (MOINP), mono-carboxyisooctyl phthalate (MCIOP), and mono-hydroxyisononyl phthalate (MHINP). nih.govnih.gov

Mono-oxoisononyl Phthalate (MOINP/oxo-MiNP) Formation

One of the key oxidative pathways in MiNP metabolism is the formation of mono-oxoisononyl phthalate (MOINP), also denoted as oxo-MiNP. nih.govnih.gov This metabolite is characterized by the introduction of a ketone (oxo) group onto the alkyl side chain of MiNP. iarc.fr The formation of MOINP is a result of the oxidation of a secondary alcohol group on the isononyl chain to a ketone. This biotransformation is a significant step in the metabolic cascade of DINP. nih.gov

Mono-carboxyisooctyl Phthalate (MCIOP/MCOP/cx-MiNP) Formation

Another major secondary metabolite of MiNP is mono-carboxyisooctyl phthalate (MCIOP), which is also referred to as MCOP or cx-MiNP. nih.govnih.govnih.gov The formation of MCIOP involves a more extensive oxidation process compared to MOINP. This pathway includes the oxidation of a terminal methyl group or a hydroxymethyl group on the isononyl chain to a carboxylic acid group. iarc.fr This results in a shortening of the alkyl chain, hence the "isooctyl" designation in its name. MCIOP is one of the most abundant urinary metabolites of DINP, making it a reliable biomarker for exposure. nih.govresearchgate.net

Mono-hydroxyisononyl Phthalate (MHINP/OH-MiNP) Formation

The third primary oxidative metabolite of MiNP is mono-hydroxyisononyl phthalate (MHINP), or OH-MiNP. nih.goviarc.fr This metabolite is formed through the hydroxylation of the isononyl side chain of MiNP, where a hydrogen atom is replaced by a hydroxyl (-OH) group. iarc.fr This hydroxylation can occur at various positions on the alkyl chain, leading to a mixture of isomers. MHINP, along with MOINP and MCIOP, represents a major route of DINP metabolism and excretion. nih.govnih.gov

Enzymatic Mechanisms in this compound Metabolism

The biotransformation of this compound (MiNP) is not a spontaneous process but is mediated by a series of specific enzymes. The initial hydrolysis of the parent compound, diisononyl phthalate (DINP), to MiNP is carried out by carboxylesterases and lipases. nih.govfrontiersin.org

The subsequent oxidative metabolism of MiNP to its secondary metabolites, such as MOINP, MCIOP, and MHINP, is primarily catalyzed by cytochrome P450 (CYP) enzymes, which are a major family of phase I metabolizing enzymes. nih.govmdpi.com Following oxidation, these metabolites can undergo phase II conjugation reactions, such as glucuronidation, which is facilitated by UDP-glucuronosyltransferases (UGTs). nih.govpjoes.com This conjugation step further increases the water solubility of the metabolites, preparing them for efficient urinary excretion. Computational studies have also explored the interaction of MiNP and its metabolites with sulfotransferases (SULTs), another family of phase II enzymes, suggesting potential for sulfation as another conjugation pathway. nih.govmdpi.com

Comparative Metabolic Profiles of this compound Across Biological Systems

The metabolic profile of this compound (MiNP) can exhibit significant variations across different biological systems, including species differences and even variations between tissues within the same organism.

Studies have shown that while the fundamental metabolic pathways are generally conserved between rodents and humans, the relative proportions of the different metabolites can vary. For instance, in both rats and humans, the oxidative metabolites (MOINP, MCIOP, and MHINP) are the major urinary products of DINP exposure, with MiNP being a minor component. nih.govfigshare.com However, the specific ratios of these oxidative metabolites can differ.

Research comparing the effects of phthalate monoesters on hepatocytes from different species (rats, mice, hamsters, monkeys, and humans) revealed species-specific responses. tandfonline.com For example, MiNP induced peroxisomal proliferation in rat and mouse hepatocytes but not in hamster, monkey, or human hepatocytes, indicating a difference in the metabolic activation and subsequent toxicological effects across species. tandfonline.com

Furthermore, studies on black soldier fly larvae have demonstrated their ability to biotransform DINP to MiNP. researchgate.netuantwerpen.be Interestingly, while secondary oxidative metabolites were not found in the larvae themselves, they were detected in the frass (excrement), suggesting that either the larvae rapidly excrete these metabolites or that microorganism-mediated biotransformation occurs in their gut or waste. researchgate.netuantwerpen.be

Human and Environmental Exposure Assessment of Monoisononyl Phthalate

Biomarkers for Monoisononyl Phthalate (B1215562) Exposure Assessment

The assessment of human exposure to Diisononyl phthalate (DINP) has traditionally relied on the measurement of its hydrolytic metabolite, Monoisononyl phthalate (MINP). nih.gov However, research has revealed that MINP is a minor urinary metabolite of DINP, prompting the investigation of more sensitive and reliable biomarkers. nih.govsemanticscholar.org

This compound (MINP) is formed through the de-esterification of its parent compound, Diisononyl phthalate (DINP). nih.gov While it is a direct metabolite, its use as a primary biomarker for DINP exposure is limited by several factors. Studies have consistently shown that MINP has a low frequency of detection in the general population. nih.gov This is largely because MINP is further metabolized into various oxidative products before being excreted in urine. nih.gov In a study of 129 adults with no known exposure to DINP, MINP was not detected in any of the urine samples analyzed. nih.govsemanticscholar.org This suggests that using MINP as the sole biomarker leads to a significant underestimation of the prevalence of human exposure to DINP. semanticscholar.orgnih.gov

Further metabolism of MINP results in the formation of several oxidative metabolites that are excreted in urine at much higher concentrations. nih.gov Key oxidative metabolites identified as superior biomarkers for DINP exposure include mono(carboxyisooctyl) phthalate (MCIOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP). nih.govsemanticscholar.org

Research has demonstrated that these oxidative metabolites are detected far more frequently and at higher concentrations than MINP in human urine. semanticscholar.orgnih.gov For instance, in a study involving 129 adult volunteers, while MINP was undetectable, its oxidative metabolites showed high detection rates:

Mono(hydroxyisononyl) phthalate (MHINP): 100% detection rate nih.gov

Mono(carboxyisooctyl) phthalate (MCIOP): 97% detection rate nih.gov

Mono(oxoisononyl) phthalate (MOINP): 87% detection rate nih.gov

The geometric mean concentrations of these metabolites were also significantly higher than the detection limits for MINP. nih.gov The strong correlation observed between the concentrations of these three oxidative metabolites confirms they share a common precursor, DINP. nih.gov Therefore, the measurement of MCIOP, MHINP, and MOINP provides a more accurate and sensitive assessment of human exposure to DINP. nih.govsemanticscholar.org

Detection Frequency and Geometric Mean Concentrations of DINP Metabolites in Urine

Data from a study of 129 adults with no known exposure to DINP.

| Biomarker | Detection Frequency (%) | Geometric Mean (ng/mL) |

|---|---|---|

| This compound (MINP) | 0 | Not Detected |

| Mono(hydroxyisononyl) phthalate (MHINP) | 100 | 11.4 |

| Mono(carboxyisooctyl) phthalate (MCIOP) | 97 | 8.6 |

| Mono(oxoisononyl) phthalate (MOINP) | 87 | 1.2 |

Methodologies for Human Biomonitoring of this compound and its Metabolites

Accurate biomonitoring of MINP and its metabolites requires robust sampling strategies and sophisticated analytical techniques capable of detecting these compounds at trace levels in complex biological matrices.

Urine is the preferred biological matrix for assessing exposure to non-persistent chemicals like phthalates. nih.govresearchgate.net The collection of urine is non-invasive, straightforward, and can be done in large volumes with minimal discomfort to participants, which is highly advantageous for large-scale biomonitoring studies like the National Health and Nutrition Examination Surveys (NHANES). epa.govcore.ac.uk Phthalate metabolites are typically found at higher concentrations in urine compared to blood or other tissues due to their rapid metabolism and excretion pathway. nih.govcdc.gov This makes urine a reliable matrix for biomonitoring purposes. core.ac.uk

The quantification of MINP and its oxidative metabolites in biological samples presents analytical challenges due to the potential for contamination from ubiquitous parent phthalates in the laboratory environment. nih.gov To circumvent this, analytical methods focus on the metabolites, which are not environmental contaminants.

The most widely used and recommended analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govulpgc.es This method offers high sensitivity and specificity for the detection of phthalate metabolites. nih.gov

A typical analytical workflow for urine samples involves several key steps:

Enzymatic Deconjugation: In the body, phthalate metabolites are often conjugated with glucuronic acid to facilitate excretion. cdc.govulpgc.es Samples are treated with the enzyme β-glucuronidase to hydrolyze these conjugates, allowing for the measurement of the total (free plus conjugated) metabolite concentration. cdc.gov

Sample Extraction: Solid-phase extraction (SPE) is commonly used to isolate the metabolites from the complex urine matrix and to concentrate the analytes. cdc.govcdc.gov

Chromatographic Separation and Detection: The extracted metabolites are then separated using high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS), which provides precise and accurate quantification. nih.gov

The use of stable isotope-labeled internal standards for each analyte is crucial to correct for any variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. nih.gov

Determinants and Routes of this compound Exposure in Human Populations

Human exposure to MINP occurs as a result of exposure to its parent compound, Diisononyl phthalate (DINP). iarc.fr DINP is a high-production-volume chemical used primarily as a plasticizer to increase the flexibility of plastics, particularly polyvinyl chloride (PVC). nih.govnih.gov Its widespread use in a vast array of consumer and industrial products leads to ubiquitous human exposure. cdc.gov

The primary routes of human exposure to DINP are:

Ingestion: This is considered a major pathway of exposure. researchgate.net Phthalates can leach from food packaging materials, processing equipment, and plastic containers into food and beverages, which are then consumed. researchgate.netmdpi.com

Inhalation: Exposure can occur through the inhalation of indoor air and dust that contains DINP, which can be released from various products such as vinyl flooring, building materials, and furniture. researchgate.netresearchgate.net

Dermal Absorption: Direct contact with consumer products containing DINP, such as toys, personal care products, and some medical devices, can lead to absorption through the skin. researchgate.netmdpi.comresearchgate.net

Certain populations may experience higher levels of exposure. Studies have shown that women may have higher exposures, potentially due to the use of personal care products containing phthalates. cdc.gov Infants and children are also a vulnerable group, with potentially higher exposure levels than adults, which may be attributed to factors like increased hand-to-mouth behavior. core.ac.ukmdpi.com

Oral Intake and Dietary Sources

The primary route of exposure to the parent compound of this compound, Diisononyl phthalate (DINP), for the general population is through oral intake, with diet being the main contributor. nih.govacs.org DINP can migrate from food packaging materials, food processing equipment, and vinyl gloves used in food handling into foodstuffs. acs.orgescholarship.org Fatty foods are particularly susceptible to contamination with lipophilic compounds like DINP. acs.org

While direct measurements of MINP in food are not common, the presence of its parent compound, DINP, has been documented in various food categories. A study of processed foods found DINP at levels up to 358 ppb. greenfacts.org High-fat foods such as oils, fats, and meat products have been identified as significant dietary sources of DINP. acs.org For instance, a study on commercial foods identified significant levels of DINP in fats and oils. acs.org Another study detected DINP in seven out of nineteen fatty food samples, with concentrations ranging from 6 to 173 mg/kg in items like garlic and tomatoes in oil, sauce béarnaise, and peanut butter. acs.org

The migration of DINP from packaging into food is influenced by factors such as the type of packaging material, storage duration, and temperature. acs.org For example, PVC tubing used in milking machines has been shown to be a source of dinonyl phthalate contamination in milk, with migration levels increasing with temperature. taiwanwatch.org.tw

Upon ingestion of DINP-contaminated food, the parent compound is rapidly metabolized in the gastrointestinal tract to MINP. nih.gov Therefore, dietary intake of DINP is a primary determinant of the body's internal exposure to MINP.

Table 1: Reported Levels of Diisononyl Phthalate (DINP) in Various Food Products

| Food Category | Food Item | Concentration of DINP | Reference |

| Processed Foods | Fried dumpling, shao-mai, fish paste products, etc. | up to 358 ppb | greenfacts.org |

| Fatty Foods | Garlic and tomatoes in oil, sauce béarnaise, peanut butter | 6 to 173 mg/kg | acs.org |

| Fats and Oils | Various | Significant levels detected | acs.org |

Dermal Contact and Inhalation Exposure Pathways

In addition to oral intake, dermal contact and inhalation are recognized as potential pathways for exposure to the parent compound of this compound, Diisononyl phthalate (DINP). nih.gov However, the contribution of these pathways to the total body burden of MINP is considered to be less significant than dietary intake for the general population. iiab.me

Dermal absorption of DINP is generally low. greenfacts.orgindustrialchemicals.gov.au Studies have indicated that skin may come into contact with DINP from its use as a plasticizer in flexible PVC products such as synthetic leather, cables, and wires, as well as in non-PVC products like paints and rubbers. greenfacts.org However, the absorption through the skin is very limited. greenfacts.org One study in rats showed low dermal absorption of DINP. industrialchemicals.gov.au While specific studies on the dermal absorption of MINP are scarce, the low absorption of its parent compound suggests this is not a primary exposure route.

Inhalation exposure to DINP is primarily from airborne particles, as DINP has a low vapor pressure and does not exist in vapor form at room temperature. greenfacts.org People can inhale or ingest dust that contains DINP that has leached from indoor products. epa.gov Occupational settings, particularly in the plastics industry, may present a higher risk of inhalation exposure. nih.gov A study of plastics workers in Finland found low-level occupational exposure to DINP, with air levels of phthalates being generally low. nih.gov The general population's exposure through inhalation is likely to be substantially lower than from dietary sources. cpsc.gov

Table 2: Contribution of Different Exposure Pathways to Diisononyl Phthalate (DINP) Exposure

| Exposure Pathway | Description | Significance for General Population | Reference |

| Dermal Contact | Contact with PVC and non-PVC products containing DINP. | Low absorption, considered a minor pathway. | greenfacts.orgindustrialchemicals.gov.au |

| Inhalation | Inhalation of airborne particles and dust containing DINP. | Generally low for the general population, higher in occupational settings. | greenfacts.orgepa.govnih.gov |

Temporal Trends and Population-Level Exposure Dynamics of this compound

Biomonitoring studies, primarily through the analysis of urinary metabolites, have provided insights into the temporal trends and population-level exposure dynamics of this compound (MINP) and its parent compound, Diisononyl phthalate (DINP). These studies indicate that exposure to DINP has been increasing in some populations, which is reflected in the urinary concentrations of its metabolites. nih.gov

Data from the National Health and Nutrition Examination Survey (NHANES) in the United States have shown changes in phthalate exposure over time. While urinary concentrations of some phthalate metabolites have decreased, those of DINP metabolites have shown an increasing trend. nih.gov Specifically, an analysis of NHANES data from 2001 to 2010 revealed an increase in the urinary concentrations of monocarboxyoctyl phthalate (MCOP) and monocarboxynonyl phthalate (MCNP), which are oxidative metabolites of DINP and diisodecyl phthalate (DIDP), respectively. escholarship.orgnih.gov The least square geometric mean (LSGM) concentrations of MCOP increased by 149% between 2005–2006 and 2009–2010. nih.gov For MCNP, LSGM concentrations were 15% higher in 2009–2010 compared to 2005–2006. nih.gov

These increasing trends are thought to be a result of the replacement of other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), with DINP in many consumer products due to health concerns associated with DEHP. nih.gov

Population-level data also show that children often have higher exposures to many phthalates, including DINP, compared to adults. nih.gov This is reflected in higher urinary concentrations of phthalate metabolites in children. nih.gov However, some studies suggest that the gap in exposure between children and adults has been narrowing over time for certain phthalate metabolites. nih.gov

Table 3: Temporal Trends of Urinary Concentrations of Diisononyl Phthalate (DINP) Metabolites in the U.S. Population (NHANES Data)

| Metabolite | Time Period | Percent Change in LSGM Concentrations | 95% Confidence Interval | Reference |

| Monocarboxyoctyl phthalate (MCOP) | 2005–2006 to 2009–2010 | 149% increase | 102, 207 | nih.gov |

| Monocarboxynonyl phthalate (MCNP) | 2005–2006 to 2009–2010 | 15% increase | 1, 30 | nih.gov |

Epidemiological Investigations of Monoisononyl Phthalate Exposure and Health Outcomes

Study Designs and Methodological Considerations in Phthalate (B1215562) Epidemiology

Epidemiological studies investigating the health effects of phthalates, including Monoisononyl phthalate (MINP), utilize various study designs and must address specific methodological challenges to produce reliable findings.

Cross-sectional and cohort studies are two of the most common observational study designs employed in phthalate epidemiology. Cross-sectional studies assess exposure and health outcomes at a single point in time, providing a "snapshot" of the association between a substance and a condition within a population. For instance, a cross-sectional study based on the National Health and Nutrition Examination Survey (NHANES) data from 2005–2006 was used to assess the association between phthalate exposure and eczema in adults nih.gov. This design is useful for generating hypotheses about potential links between exposures and diseases.

Cohort studies, on the other hand, follow a group of individuals over a period to observe the development of outcomes. These can be prospective, where a cohort is followed into the future, or retrospective, using existing data. Cohort studies are better suited for establishing temporal relationships between exposure and disease. For example, a prospective cohort study could be designed to follow individuals with known MINP exposure levels over time to determine the incidence of specific health conditions. While specific long-term cohort studies focusing exclusively on MINP are not detailed in the provided results, the methodology is a cornerstone of environmental epidemiology.

A significant challenge in phthalate epidemiology is accurately assessing an individual's long-term exposure due to the short biological half-life of these compounds. Phthalates are rapidly metabolized and excreted from the body, leading to high intra-individual variability in urinary metabolite concentrations. A single spot urine sample may not accurately represent an individual's typical exposure.

To address this, researchers employ various strategies. These include collecting multiple urine samples over time to better estimate long-term exposure and using statistical methods to account for measurement error. The use of first-morning urine voids has been explored as a way to reduce some of the daily variability in phthalate metabolite concentrations. Understanding the temporal reliability of urinary metabolite measurements is crucial for interpreting study results. For longer-chained phthalates like Diisononyl phthalate (DiNP), the parent compound of MINP, the intraclass correlation coefficients (ICCs) for their metabolites are generally lower (ICCs between 0.1 to 0.3) compared to shorter-chained phthalates, indicating greater variability in exposure over time mdpi.com.

Humans are simultaneously exposed to a mixture of various phthalates and other environmental chemicals. This necessitates the use of advanced statistical models that can assess the combined health effects of these mixtures. Traditional single-pollutant models may not capture the complex interactions that can occur between different chemicals.

Several statistical methods are employed to analyze the effects of chemical mixtures. One such method is Weighted Quantile Sum (WQS) regression , which is used to estimate the effect of a mixture of correlated components on a health outcome and identify the contribution of each component. For example, WQS regression was used in a study on the association between phthalate exposure and eczema, where it helped to identify MINP as a main contributor to the mixture effect nih.gov.

Another approach is Bayesian Kernel Machine Regression (BKMR) , which allows for the flexible modeling of the exposure-response relationship for the mixture as a whole and can identify important components and potential interactions between them. These models are crucial for understanding the real-world health impacts of phthalate exposure, where chemicals are not encountered in isolation. A study on the combined effects of phthalate metabolites on eczema utilized BKMR to find a positive association between the combined exposure to multiple phthalate monoesters and the condition nih.gov.

Associations Between this compound and Reproductive Health in Human Cohorts

Epidemiological studies have investigated the link between MINP exposure and various reproductive health outcomes in human populations. The evidence suggests potential impacts on both male and female reproductive systems.

In males, exposure to MINP has been associated with alterations in semen quality. One study reported that the level of mono-iso-nonyl phthalate was positively associated with sperm motility but negatively associated with total sperm count consensus.app. Another study found that MINP in semen was associated with reduced sperm motility consensus.app. Additionally, prenatal exposure to Diisononyl phthalate (DiNP), the parent compound of MINP, has been linked to negative effects on the reproductive function of adolescent males escholarship.orgregionh.dkresearchgate.net. One study found that higher prenatal exposure to a DiNP metabolite was associated with lower total testicular volume and semen volume, as well as higher levels of follicle-stimulating hormone in adolescent sons escholarship.org.

Regarding female reproductive health, while many studies focus on the broader class of phthalates, some evidence points to potential effects of MINP. For instance, preconception exposure to mINP was associated with higher levels of estrone-3-glucuronide (E1G), a urinary metabolite of estradiol, at ovulation plos.org. Phthalates, in general, are recognized as endocrine-disrupting chemicals that can interfere with hormonal balance, which is critical for female reproductive processes consensus.app.

The following table summarizes findings from selected studies on the association between this compound and reproductive health outcomes.

| Study Population | Exposure Metric | Health Outcome | Key Finding | Citation |

| Men visiting an infertility clinic | Semen levels of MINP | Sperm motility | Associated with reduced sperm motility. | consensus.app |

| Adolescent males | Prenatal exposure to DiNP metabolites | Testicular volume, semen volume, FSH levels | Higher exposure associated with lower testicular and semen volume, and higher FSH. | escholarship.org |

| Women attempting pregnancy | Preconception urinary mINP | Estrone-3-glucuronide (E1G) at ovulation | Associated with higher E1G levels. | plos.org |

This compound Exposure and Allergic and Immunological Diseases

Epidemiological evidence suggests that exposure to phthalates may be associated with an increased risk of allergic and immunological diseases, and some studies have specifically implicated this compound.

While the broader literature on phthalates and allergic diseases is extensive, with studies investigating links to asthma, rhinitis, and other allergic outcomes, the findings for specific phthalates can be inconsistent nih.gov. Some epidemiological studies provide support for associations between phthalate exposures and airway, nasal, ocular, and dermal allergic diseases, though the reported associations are often weak nih.gov. The mechanisms by which phthalates might influence the immune system are thought to involve their ability to act as adjuvants, potentially enhancing allergic responses in the presence of an allergen nih.gov. In vitro studies have also shown that phthalates can alter the functionality of both innate and adaptive immune cells researchgate.netnih.govresearchgate.net.

The table below highlights a key finding regarding this compound and allergic disease.

| Study Population | Exposure Metric | Health Outcome | Key Finding | Citation |

| Adults (NHANES 2005-2006) | Urinary MiNP | Eczema | Significant positive correlation; MiNP identified as a main contributor in a mixture analysis. | nih.gov |

Neurodevelopmental and Behavioral Outcomes in Relation to this compound

Epidemiological investigations into the association between exposure to this compound (MINP) and its metabolites and neurodevelopmental and behavioral outcomes in children have yielded varied and complex findings. Research in this area is often complicated by exposure to multiple phthalates simultaneously. However, several studies have attempted to isolate the effects of diisononyl phthalate (DINP), the parent compound of MINP, and its specific metabolites.

One study that measured phthalate metabolites in meconium, the newborn's first stool, to better represent cumulative fetal exposure, found that this compound had a consistent main effect association with cognitive function across different sample types and cohorts. nih.gov In a cohort of children at high risk for adverse neurodevelopment, a linear decrease in the Mullen Scales of Early Learning Composite (ELC) scores at 12 months was observed with exposure to urinary mono-carboxyisononyl phthalate in the second trimester, suggesting lower cognitive function. nih.gov

The table below summarizes findings from key epidemiological studies investigating the association between metabolites of diisononyl phthalate (including MINP and its oxidized forms) and neurodevelopmental outcomes in children.

| Study | Phthalate Metabolite(s) | Study Population | Neurodevelopmental/Behavioral Outcome | Key Findings |

|---|---|---|---|---|

| A study on children at elevated risk for adverse neurodevelopment | Mono-carboxyisononyl phthalate (MCNP) | Early Autism Risk Longitudinal Investigation (EARLI) cohort | Cognitive function at 12 months (Mullen Scales of Early Learning-Composite) | Associated with a linear decrease in cognitive function scores. nih.gov |

| A study on children at elevated risk for adverse neurodevelopment | This compound (MINP) | Two cohorts at elevated risk for adverse neurodevelopment | Cognitive function | Showed consistent main effect associations with cognitive function across different sample matrices and cohorts. nih.gov |

| A study on preschool-aged children with increased likelihood of autism spectrum disorder | Monocarboxyisononyl phthalate (MCNP) | MARBLES (Markers of Autism Risk in Babies – Learning Early Signs) cohort | Behavioral problems (Child Behavioral Checklist) | Positively associated with somatic complaints (association became non-significant after false discovery rate correction). nih.gov |

Environmental Distribution and Fate of Monoisononyl Phthalate and Parent Compounds

Occurrence and Detection of Diisononyl Phthalate (B1215562) and Monoisononyl Phthalate in Environmental Compartments

Diisononyl phthalate (DINP) is a high molecular weight phthalate ester used primarily as a plasticizer in a wide array of products, leading to its widespread distribution in the environment. epa.govcanada.caromj.org Its metabolite, this compound (MINP), is subsequently formed in the environment and in organisms. The occurrence and detection of both DINP and MINP have been documented in various environmental compartments.

Presence in Aquatic and Terrestrial Environments

DINP is considered ubiquitous in various environmental media due to its release from both point and non-point sources, including industrial and wastewater treatment effluents, sewage sludge, stormwater runoff, and landfill leachate. epa.gov It is not a naturally occurring substance. canada.ca Once released into the environment, DINP is expected to primarily partition to soil and sediment, regardless of the initial compartment of release. epa.gov

In aquatic environments, DINP released into water tends to distribute into sediment and the suspended particulate fraction of surface waters due to its low water solubility and high potential for partitioning into organic carbon. canada.ca While DINP itself has low water solubility, its presence has been detected in various aquatic systems. canada.camst.dk The estimated half-life of DINP in surface water is around 50 days. greenfacts.org

In terrestrial environments, DINP released into the air is expected to deposit onto soil and sediments through wet and dry deposition. canada.ca If released directly to soil, it is predicted to remain within this compartment and is not expected to leach into groundwater. canada.ca The estimated half-life of DINP in soil is approximately 300 days. greenfacts.org Agricultural soils have been found to have higher concentrations of certain phthalates compared to urban soils, potentially due to the land application of biosolids from wastewater treatment. epa.ie

Identification in Sediments and Biota

Due to its properties, DINP is expected to accumulate in sediments. epa.gov The estimated half-life of DINP in sediment is significantly longer than in other compartments, at around 3,000 days. greenfacts.org The high sorptive potential of DINP to sediment particulates contributes to its longer residence time in this environmental compartment. canada.ca

DINP has been measured in a variety of aquatic species, confirming its bioavailability to organisms. canada.ca Exposure of organisms to DINP is expected to occur primarily through their diet due to its high partition coefficients and low water solubility. canada.ca Laboratory tests have indicated a high potential for the bioaccumulation of DINP in animal tissues. greenfacts.org For instance, an experimentally derived bioconcentration factor (BCF) of 1844 has been reported for mollusks. mst.dk Studies on black soldier fly larvae reared on food waste contaminated with polyvinyl chloride (PVC) microplastics showed a moderate intake of DINP. oaes.cc

The primary metabolite, MINP, is also detected in biota. Following oral exposure, DINP is hydrolyzed to MINP in the gastrointestinal tract. ca.gov While MINP is a metabolite, it has also been found in human breast milk. industrialchemicals.gov.auindustrialchemicals.gov.au However, it's important to note that MINP is often a minor metabolite, with further oxidized metabolites being more dominant. industrialchemicals.gov.au

Environmental Transformation and Persistence of Diisononyl Phthalate to this compound

Diisononyl phthalate (DINP) released into the environment undergoes transformation through both abiotic and biotic processes, leading to the formation of its primary metabolite, this compound (MINP). epa.gov

Abiotic degradation pathways for DINP include photolysis (degradation by light) and hydrolysis of the carboxylic acid ester group. epa.gov The estimated hydrolysis half-life of DINP at a neutral pH and 25°C is about 3.4 years. mst.dk Photodegradation is considered a potentially important pathway in the atmosphere, with estimated half-lives ranging from 0.2 to 2 days, but it is expected to be insignificant in aquatic and soil environments due to low light intensity. mst.dk

Biotic degradation, or biodegradation, is a key transformation process for DINP. It is generally considered to be readily biodegradable in most aquatic and terrestrial environments under aerobic conditions. epa.gov The biodegradation of phthalates typically involves the primary biodegradation of the diester (DINP) to the monoester (MINP), which is then further broken down to phthalic acid and ultimately to carbon dioxide and/or methane. epa.gov MINP is more soluble and bioavailable than its parent compound, DINP, and is also expected to biodegrade more rapidly. epa.gov

The rate of DINP biodegradation can vary depending on environmental conditions. In aerobic aquatic environments, the primary biodegradation of DINP has been reported to be between 32% and 67.8% in 24 hours, and over 90% in 5 days under acclimated conditions. epa.gov The half-life of DINP in water under these conditions has been reported to be between 1.5 and 10.3 days. epa.gov However, under anaerobic conditions, such as in subsurface sediments and soils, DINP is expected to have very low biodegradation potential and could persist for longer periods. epa.gov The initial conversion of DINP to MINP may be the rate-limiting step in the degradation of DINP in natural sediments. canada.ca

Role of Microplastics and Nanoplastics as Carriers for Phthalate Contaminants

Microplastics and nanoplastics, which are pervasive environmental pollutants, can act as carriers for other contaminants, including phthalates like DINP. cleanr.lifenih.govfoundmyfitness.com Phthalates are not chemically bound to the plastic polymer matrix and can leach out into the environment. romj.orgmdpi.com This process can be accelerated as plastics age and break down into smaller particles. mdpi.com

The large surface area-to-volume ratio of microplastics and their hydrophobic nature facilitate the adsorption of chemical additives from the surrounding environment. mdpi.com These plastic particles can then transport these adsorbed toxins. cleanr.life Studies have shown that microplastics can adsorb phthalate esters and transport them into the gut of organisms, leading to intestinal accumulation. nih.gov

The leaching of phthalates from microplastics is a long-term process. Research has indicated that polyvinyl chloride (PVC) microplastics can be a source of phthalates in aquatic environments for decades. acs.org The release of phthalates from these particles involves both an initial, instantaneous leaching and a more predominant, continuous leaching process over time. acs.org The amount of phthalate that leaches instantaneously is influenced by the surface area of the microplastics and the hydrophobicity of the specific phthalate. acs.org

Ecological Impacts and Bioaccumulation Potential of this compound

The bioaccumulation potential and ecological impacts of this compound (MINP) are closely linked to the environmental presence and transformation of its parent compound, diisononyl phthalate (DINP). While DINP itself has a high potential for bioaccumulation in animal tissues, its primary metabolite, MINP, is more soluble and generally considered to have a lower bioaccumulation potential than the parent compound. epa.govgreenfacts.org However, the continuous transformation of DINP to MINP in the environment and within organisms means that biota are consistently exposed to MINP.

Empirical and modeled data suggest that DINP has a low potential for biomagnification, the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. canada.ca Despite this, the presence of DINP has been confirmed in a variety of aquatic species, indicating its bioavailability. canada.ca For example, a study on black soldier fly larvae reared on DINP-contaminated food waste demonstrated a moderate intake of DINP and its rapid biotransformation to MINP within 24 hours. oaes.cc The bioaccumulation factor (BAF) for DINP in this study was less than 1, suggesting no significant bioaccumulation occurred in the larvae. oaes.cc

While MINP is a metabolite, it has been detected in human samples, including urine, blood, and breast milk, indicating that humans are exposed to and absorb DINP, which is then metabolized to MINP. mdpi.comhmdb.ca It is important to note that MINP is often a minor metabolite, with oxidized secondary metabolites being more prominent in urine. everycrsreport.com

Regarding ecological effects, laboratory tests on DINP have generally shown low hazard potential in aquatic and terrestrial species, with no adverse effects on survival, growth, development, or reproduction observed at concentrations up to the substance's solubility and saturation limits. canada.ca However, one long-term test with the crustacean Daphnia magna showed a no-observed-effect concentration (NOEC) of 0.034 mg/l, though this effect may have been due to physical interactions with the substance rather than direct toxicity. mst.dk There is currently no evidence to suggest that DINP has endocrine-disrupting effects on fish populations. greenfacts.org

Advanced Analytical Methodologies in Monoisononyl Phthalate Research

Spectroscopic Techniques for Metabolite Identification and Quantification

Spectroscopic methods are fundamental in the study of Monoisononyl phthalate (B1215562), providing detailed information on the structure and concentration of its metabolites.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and selective quantification of MiNP and its metabolites in biological matrices like urine. nih.govresearchgate.net This technique allows for the simultaneous determination of multiple phthalate metabolites, offering high accuracy and robustness. nih.gov In MS/MS, specific fragmentation patterns of phthalate monoesters are analyzed to identify new metabolites. A common approach involves scanning for precursor ions that produce a deprotonated benzoate (B1203000) ion ([C6H5COO]-) at a mass-to-charge ratio (m/z) of 121, a characteristic fragment for phthalate metabolites. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements (less than 5 ppm deviation), which aids in determining the elemental composition of metabolite ions and their fragments. nih.govjst.go.jp Non-targeted analysis using techniques like LC-QTOF-MS allows for the identification of previously unknown phthalate metabolites in samples. nih.gov For instance, studies have identified the secondary carboxylated metabolite of DiNP, mono-(4-methyl-7-carboxyheptyl) phthalate (MCiOP), as a potential biomarker in serum. oup.com The development of these methods is crucial for human biomonitoring to assess exposure to the parent compound, Diisononyl phthalate (DiNP). researchgate.net

Table 1: Key Research Findings Using Mass Spectrometry for Phthalate Metabolite Analysis

| Technique | Analyte(s) | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | Monoisononyl phthalate (MiNP) and other phthalate metabolites | Human Urine | Developed a rapid and sensitive method for simultaneous analysis. The limit of detection for MiNP was below 0.84 ng/mL. | dphen1.com |

| LC-MS/MS | 18 phthalate metabolites | Human Urine | A high-efficiency core-shell column allowed for fast separation. Method detection limits ranged from 0.03-1.4 ng/mL. | researchgate.net |

| Isotope Dilution LC-MS/MS | 13 phthalate metabolites, including MiNP and MCiOP | Urine, Serum, Seminal Plasma | Secondary carboxylated metabolites like MCiOP were found to be better serum markers for DiNP exposure than the primary metabolite MiNP. | oup.com |

| ESI-QTOF-MS | Phthalate Metabolites | Human Urine | Developed a non-targeted approach based on fragmentation pathways; identified a fragment ion at m/z 121.0295 as characteristic of phthalate metabolites. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of chemical compounds without the need for extensive sample preparation. nih.govmdpi.com In the context of phthalate research, ¹H NMR spectroscopy has been successfully employed to identify and quantify various plasticizers, including the parent compound DiNP, in materials such as polyvinyl chloride (PVC). nih.govresearchgate.net This technique is advantageous as it requires only small amounts of sample and solvent. nih.gov

The method can differentiate between major and minor plasticizers within a sample and is sensitive enough to detect contaminants. nih.gov Quantitative NMR (qNMR) can be performed using an internal standard, and some methods have demonstrated the convenient use of the tetramethylsilane (B1202638) (TMS) already present in deuterated chloroform (B151607) for this purpose. researchgate.net This makes NMR a highly reproducible method suitable for large-scale investigations of plasticizer content in consumer products. nih.govresearchgate.net

Chromatographic Separations for Complex Biological and Environmental Matrices

Chromatography is essential for separating MiNP and its metabolites from the complex components of biological and environmental samples prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phthalate metabolites. mdpi.com When coupled with tandem mass spectrometry (HPLC-MS/MS), it provides a highly sensitive and selective method for determining these compounds in matrices such as urine, serum, and seminal plasma. nih.govoup.com The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. dphen1.com

Different types of HPLC columns are employed for optimal separation. For instance, reversed-phase C18 columns are commonly used to separate a wide range of phthalates and their metabolites. dphen1.commdpi.comthermofisher.com The selection of the mobile phase, often a gradient mixture of solvents like acetonitrile, methanol, and water with additives such as acetate, is optimized to achieve the best resolution of target analytes. dphen1.commdpi.com HPLC can also be paired with other detectors, such as UV detectors, for the quantification of parent phthalates in samples like drinking water. thermofisher.com

Table 2: Examples of HPLC Methodologies for Phthalate Analysis

| Method | Column Type | Matrix | Target Analytes | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Acquity UPLC BEH C18 | Human Urine | MiNP and other phthalate metabolites | dphen1.com |

| HPLC-MS/MS | Core-shell column | Human Urine | 18 phthalate metabolites | researchgate.net |

| SPE-HPLC-PDA | Poroshell 120 C18 | Bottled Water | Six parent phthalates | mdpi.com |

| UHPLC-UV | Acclaim C30 | Drinking Water | 19 parent phthalates | thermofisher.com |

Gas Chromatography (GC)

Gas Chromatography (GC), typically combined with mass spectrometry (GC-MS), is a robust and common technique for analyzing parent phthalates and their monoesters. oregonstate.edurestek.com It is effective for separating phthalates in various environmental and biological samples. oregonstate.eduresearchgate.net Due to the structural similarities among many phthalates, which can result in a shared base peak ion (m/z 149) in the mass spectrum, good chromatographic separation is crucial for accurate identification and quantification. restek.com

For the analysis of phthalate monoesters like MiNP in urine, a derivatization step, such as methylation with diazomethane, is often required to make the compounds more volatile for GC analysis. researchgate.net The selection of the GC column's stationary phase is critical for achieving optimal resolution of complex phthalate mixtures. restek.com Research has shown that Rtx-440 and Rxi-XLB columns provide excellent resolution for a wide range of phthalates. restek.com

Emerging Miniaturized and High-Throughput Analytical Approaches

Recent advancements in analytical chemistry have focused on developing methods that are faster, use smaller amounts of reagents and samples, and can process many samples simultaneously. cranfield.ac.uk These miniaturized and high-throughput approaches are increasingly being applied to the analysis of MiNP and other environmental contaminants. nih.gov

Solid-phase microextraction (SPME) is a miniaturized sample preparation technique that combines sampling, isolation, and enrichment into a single step. cranfield.ac.uk A variation, in-tube SPME (IT-SPME), can be coupled directly online with LC systems, improving accuracy and reducing analysis time for phthalate esters. researchgate.net Other high-throughput methods include the use of automated off-line solid-phase extraction (SPE) to prepare large batches of urine samples for LC-MS/MS analysis. nih.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another streamlined sample preparation approach that has been validated for the analysis of phthalates in complex food matrices like rice. nih.gov These innovative techniques offer significant advantages in efficiency and sustainability for large-scale biomonitoring studies. nih.govresearchgate.net

Omics Technologies in Mechanistic this compound Studies

The direct investigation of this compound (MINP) using advanced omics technologies is limited in scientific literature. Mechanistic studies predominantly focus on its parent compound, Di-isononyl phthalate (DiNP), for which MINP is a primary metabolite. nih.gov However, research indicates that MINP is often a minor metabolic product, with further oxidized metabolites being more abundant and potentially more relevant as biomarkers of exposure. nih.govsemanticscholar.org Therefore, transcriptomic, proteomic, and metabolomic studies are typically conducted on DiNP to understand the molecular perturbations that its entire metabolic pathway, including the formation of MINP, initiates.

Transcriptomic and Proteomic Findings

Genomic and proteomic analyses of tissues from animal models exposed to DiNP have revealed alterations in gene expression and protein levels related to cellular health, proliferation, and immune function.

A study investigating the effects of DiNP exposure in the colon of adult female mice identified significant changes in specific protein and gene expression markers. nih.govoup.com Subacute exposure led to increased protein levels of Ki67, a marker for cell proliferation, and MUC2, a mucin protein essential for the intestinal mucus barrier. oup.comnih.gov While the expression of several mucin and Toll-like receptor genes remained unchanged, the expression of Lyz1, a Paneth cell marker, was significantly increased. nih.govnih.gov Paneth cells are crucial for maintaining the intestinal barrier by secreting antimicrobial peptides.

| Marker | Technology | Finding | Biological Process | Model System |

| Ki67 | Proteomics | Increased Protein Levels | Cell Proliferation | Mouse Colon |

| MUC2 | Proteomics | Increased Protein Levels | Mucus Barrier Function | Mouse Colon |

| Lyz1 | Genomics | Increased Gene Expression | Intestinal Innate Immunity | Mouse Colon |

| Tnf | Genomics | Increased Gene Expression | Inflammation | Mouse Colon |

This table summarizes key transcriptomic and proteomic changes observed in the colon of female mice following DiNP exposure.

Further research in other models, such as zebrafish, has explored the impact of DiNP on reproductive tissues. Exposure to environmentally relevant concentrations of DiNP was found to upregulate genes associated with apoptosis and cellular stress in the ovaries. frontiersin.org Specifically, the expression of genes like tnfa (tumor necrosis factor alpha) and baxa (a pro-apoptotic gene) was increased. frontiersin.org Proteomic analysis in the same study confirmed an increase in caspase-3 (CAS3) activity, a key enzyme in the execution phase of apoptosis, in vitellogenic oocytes. frontiersin.org

| Gene/Protein | Technology | Finding | Biological Process | Model System |

| tnfa | Transcriptomics | Upregulated | Apoptosis / Inflammation | Zebrafish Ovary |

| baxa | Transcriptomics | Upregulated | Apoptosis | Zebrafish Ovary |

| sod1 | Transcriptomics | Upregulated | Oxidative Stress | Zebrafish Ovary |

| prkaa1 | Transcriptomics | Upregulated | Cellular Energy Sensing | Zebrafish Ovary |

| Caspase-3 (CAS3) | Proteomics | Increased Activity | Apoptosis | Zebrafish Ovary |

This table details the molecular changes identified in the ovaries of female zebrafish exposed to DiNP, indicating an induction of apoptotic pathways.

Additionally, transcriptome data from studies on porcine oocytes have shown that the mechanism of DiNP's action is associated with pathways involving oxidative phosphorylation, apoptosis, and autophagy. researchgate.net

Metabolomic Findings

Metabolomics research has been crucial in identifying the key metabolites of DiNP in vivo, shifting the focus from MINP to its oxidative products as more reliable biomarkers. nih.gov Analysis of urine from human volunteers with no known exposure to DiNP found that while MINP was not detectable, its oxidative metabolites were present in the vast majority of samples. nih.govsemanticscholar.org

The principal oxidative metabolites identified are mono(carboxyisooctyl) phthalate (MCIOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP). nih.govsemanticscholar.org The high correlation between the concentrations of these three metabolites confirms they originate from a common precursor, DiNP. nih.gov

| Metabolite | Abbreviation | Detection Frequency (%) | Geometric Mean (ng/mL) | Biological Matrix |

| Mono(carboxyisooctyl) phthalate | MCIOP | 97 | 8.6 | Human Urine |

| Mono(hydroxyisononyl) phthalate | MHINP | 100 | 11.4 | Human Urine |

| Mono(oxoisononyl) phthalate | MOINP | 87 | 1.2 | Human Urine |

| This compound | MINP | 0 | Not Detected | Human Urine |

This table presents data on the detection of DiNP metabolites in human urine, highlighting the prevalence of oxidative metabolites over the primary monoester, MINP. nih.gov

In addition to identifying exposure biomarkers, metabolomic strategies using liquid chromatography-mass spectrometry (LC-MS) have been employed to discover novel DiNP metabolites. An in vitro/in vivo study using rat models successfully filtered and identified seven potential metabolite signals considered to be effective exposure markers for DiNP, further expanding the profile of metabolic products resulting from DiNP exposure. acs.org

Risk Assessment Frameworks and Regulatory Considerations for Monoisononyl Phthalate

Principles of Human Health Risk Assessment for Phthalates

The human health risk assessment for phthalates, including Monoisononyl phthalate (B1215562) (MINP) as a metabolite of Diisononyl phthalate (DINP), is a structured process designed to estimate the nature and probability of adverse health effects in humans who may be exposed to these chemicals. The framework for this assessment generally follows a four-step process established by regulatory bodies like the U.S. Environmental Protection Agency (EPA): Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization epa.gov.

Hazard Identification involves determining whether exposure to a phthalate is linked to any adverse health effects. For many phthalates, a significant body of research from animal studies has identified reproductive and developmental toxicity as the most sensitive endpoints nih.govepa.gov. Specifically, some phthalates have been shown to interfere with androgen biosynthesis, leading to a "phthalate syndrome" characterized by effects on male reproductive development nih.gov. For DINP, health concerns include potential carcinogenicity and adverse effects on the liver and kidneys, which has led to its inclusion on lists of chemicals known to cause cancer under California's Proposition 65 ca.govfederalregister.gov.

Dose-Response Assessment aims to determine the relationship between the magnitude of exposure and the probability of an adverse health effect. This step often involves extrapolating from high-dose animal studies to predict effects at lower, environmentally relevant human exposure levels. Key metrics derived in this stage include the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are then used to establish health-based guidance values such as a Tolerable Daily Intake (TDI) or a Reference Dose (RfD) researchgate.net. For phthalates, the European Food Safety Authority (EFSA) has established group-TDI values for certain phthalates that share similar mechanisms of reproductive toxicity nih.gov.

Exposure Assessment evaluates the extent of human contact with phthalates. This is a complex step as exposure can occur through multiple sources and routes, including ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact with consumer products ca.govnih.gov. Phthalates are not chemically bound to the plastics they are used in, allowing them to leach, migrate, or evaporate into the environment aimplas.netmdpi.com. Human biomonitoring, which measures the concentration of phthalate metabolites in biological samples like urine, provides an integrated measure of exposure from all sources nih.govnih.gov.

Risk Characterization is the final step, where the information from the previous three steps is integrated to produce a quantitative and qualitative estimate of the health risk. This involves comparing the estimated human exposure levels with the established health-based guidance values (e.g., TDI or RfD) mdpi.com. A Hazard Quotient (HQ) is often calculated, where an HQ below 1 suggests that adverse health effects are unlikely mdpi.com. Due to the widespread co-exposure to multiple phthalates, there is a growing emphasis on conducting cumulative risk assessments, which consider the combined effects of different phthalates that may act through a common mechanism of toxicity nih.govmdpi.comacs.org. The National Academy of Sciences (NAS) has recommended that cumulative risk assessments for phthalates should be based on their common adverse outcomes, such as androgen insufficiency cpsc.gov.

Integration of Biomonitoring Data in Risk Assessment Methodologies

Biomonitoring data plays a crucial role in modernizing and improving the accuracy of human health risk assessments for phthalates like DINP and its metabolite MINP dtu.dknih.gov. It provides a direct measure of the internal body burden of a chemical, integrating exposures from all potential sources and routes, which is a significant advantage over traditional methods that rely on estimating external exposures nih.govnih.govcanada.ca.

The primary method for phthalate biomonitoring involves measuring the concentration of their metabolites in urine nih.govmdpi.com. Phthalate diesters, such as DINP, are rapidly metabolized in the body to their monoesters (e.g., MINP) and other oxidative metabolites, which are then excreted in the urine nih.govnih.gov. Measuring these metabolites is preferred over measuring the parent compound because it provides a more accurate assessment of exposure and minimizes the risk of sample contamination during analysis nih.govmdpi.com.

The integration of biomonitoring data into risk assessment follows several key approaches:

Exposure Assessment Refinement : Biomonitoring data from large-scale surveys, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide population-level information on the extent of exposure to various phthalates nih.govepa.gov. This data can be used to identify highly exposed subpopulations and track exposure trends over time, which can inform the effectiveness of regulatory actions dtu.dkcanada.ca.

Risk Characterization : Biomonitoring data can be directly compared to health-based guidance values known as Biomonitoring Equivalents (BEs) or Human Biomonitoring Guidance Values (HBM-GVs) mdpi.comuniroma1.it. These values represent the concentration of a chemical or its metabolite in a biological medium that is consistent with an existing exposure guidance value like a TDI or RfD. If the measured biomonitoring concentrations in a population are below the HBM-GV, it suggests that the risk of adverse health effects is low mdpi.comuniroma1.it.

Reverse Dosimetry : Physiologically Based Kinetic (PBK) models can be used in a process called reverse dosimetry to translate internal biomarker concentrations back to an estimated external exposure dose uniroma1.it. This allows for a direct comparison with established external dose-based guidance values and helps in understanding the contribution of different exposure sources.

While biomonitoring offers significant advantages, its integration into risk assessment is not without challenges. A key limitation is that the mere presence of a chemical's metabolite in the body does not, by itself, signify a health risk nih.govresearchgate.net. To interpret the health significance of biomonitoring data, a clear understanding of the toxicokinetics (how the chemical is absorbed, distributed, metabolized, and excreted) and the dose-response relationship for adverse health effects is necessary nih.govnih.gov. Establishing a causal link between biomarker levels and health outcomes requires extensive epidemiological and toxicological research researchgate.net.

Regulatory Science and Policy Implications for Diisononyl Phthalate and its Metabolites

The regulation of Diisononyl phthalate (DINP) and, by extension, its metabolite Monoisononyl phthalate, is driven by scientific evidence of its potential health risks and widespread human exposure. Regulatory science in this context involves the development and use of data and methods to inform policy decisions aimed at protecting public health epa.govehn.org.

Policy implications for DINP are significant due to its high production volume and extensive use as a plasticizer in a wide range of consumer products, including toys, childcare articles, flooring, and wire insulation ca.govresearchgate.net. The fact that DINP is not chemically bound to the plastic matrix allows it to be released into the environment, leading to human exposure ca.govaimplas.net. Biomonitoring studies have confirmed that exposure to DINP is widespread among the general population mdpi.com.

The U.S. Environmental Protection Agency (EPA) is currently conducting a risk evaluation for DINP under the Toxic Substances Control Act (TSCA) acs.org. In 2023, the EPA finalized a rule to add a DINP category to the list of toxic chemicals subject to reporting under the Toxics Release Inventory (TRI) federalregister.govepa.gov. This action was based on findings that DINP can be reasonably anticipated to cause serious or irreversible chronic health effects, including reproductive, developmental, kidney, and liver toxicity federalregister.govepa.gov. This increased transparency in its release and management is a significant policy outcome.

National and International Regulatory Responses and Limits

Regulatory bodies worldwide have implemented measures to limit exposure to DINP, particularly for vulnerable populations such as children. These regulations often specify concentration limits for DINP in certain consumer products.

| Regulatory Body/Jurisdiction | Product Category | Regulation/Limit |

| United States (CPSC) | Children's toys and child care articles | Prohibited in concentrations greater than 0.1% cpsc.govcpsc.gov. |

| European Union (REACH) | Toys and childcare articles that can be placed in the mouth | Not to be placed on the market in concentrations greater than 0.1% by weight aimplas.netnih.govmeasurlabs.com. |

| Canada | Vinyl in toys or child care articles that can be placed in the mouth of a child under four years of age | Must not contain more than 1000 mg/kg (0.1%) justice.gc.ca. |

| China | Plastic toys | Limit of 0.1% of the material composition nih.gov. |

| California (Proposition 65) | Toys and child care articles for children under 3 that can be placed in the mouth | Prohibits manufacture, sale, or distribution if containing DINP at levels greater than 0.1% ca.gov. |

This table is based on available data and may not be exhaustive.

These regulations reflect a global consensus on the need to restrict DINP in products where direct and prolonged exposure to children is likely. The U.S. Consumer Product Safety Commission (CPSC) made its interim prohibition on DINP in certain children's products permanent, expanding its scope to all children's toys and childcare articles cpsc.gov.

Challenges in Phthalate Regulation and Risk Management

Despite the regulatory actions taken, significant challenges remain in the regulation and risk management of phthalates, including DINP.

One of the primary challenges is the issue of cumulative exposure . Humans are exposed to a mixture of phthalates from various sources, and some of these chemicals may have additive or synergistic effects, particularly on the endocrine system nih.govepa.gov. Traditional single-chemical risk assessments may not be protective enough, and regulatory agencies are increasingly recognizing the need for cumulative risk assessment approaches acs.orgcpsc.gov. However, implementing such assessments is complex and data-intensive.

Another challenge is the use of phthalate alternatives . As restrictions are placed on certain phthalates like DINP, manufacturers may switch to other plasticizers researchgate.nettheguardian.com. The toxicological profiles of these alternatives are often less well-characterized, raising concerns that a regulated chemical might be replaced with an equally or more harmful one in a process sometimes referred to as "regrettable substitution" theguardian.com.

Furthermore, there are inconsistencies in regulations across different jurisdictions and product categories nih.govnih.gov. For example, while DINP is restricted in children's toys, its use may still be permitted in other consumer products or in food packaging materials, which can still lead to exposure ehn.org. This patchwork of regulations can create confusion for consumers and challenges for global supply chains.

Finally, keeping regulations up-to-date with the latest scientific evidence is a continuous challenge. Some argue that current regulatory safety levels for phthalates, which are often based on male reproductive health studies in animals, may not adequately protect against other potential health effects observed in human studies, which can occur at lower exposure levels ehn.org. This highlights the need for a dynamic and responsive regulatory framework that can adapt to new scientific findings.

Future Research Directions and Knowledge Gaps in Monoisononyl Phthalate Studies

Elucidating Underexplored Toxicological Pathways and Synergistic Effects

Current toxicological data on MiNP is still limited, and further investigation into its specific cellular and molecular targets is a priority. While some studies have explored its effects on processes like peroxisome proliferation and gap junctional intercellular communication in rodents, these effects appear to be species-specific and their relevance to humans is not fully established nih.gov. Computational studies suggest a potential for MiNP and other DiNP metabolites to cause liver damage and interact with various molecular targets, including transcription factors and membrane receptors, but these predictions require experimental validation nih.gov. A significant knowledge gap exists regarding the potential for MiNP to act in concert with other environmental chemicals. Humans are continuously exposed to a complex mixture of pollutants, and the combined effects can be additive, synergistic, or antagonistic researchgate.net. Research has shown that mixtures of phthalates can have more significant effects than individual compounds researchgate.net. Therefore, future studies should focus on:

Investigating novel molecular initiating events and key events in toxicological pathways beyond the well-studied peroxisome proliferator-activated receptor (PPAR) activation, particularly in human-relevant in vitro models.

Evaluating the synergistic and antagonistic effects of MiNP when combined with other common phthalates, plasticizers, and other classes of environmental contaminants like bisphenols researchgate.net.

Utilizing high-throughput screening and "omics" technologies (genomics, proteomics, metabolomics) to identify new biological pathways disrupted by MiNP exposure.

Table 1: Selected Research Findings on Toxicological Effects of Phthalate (B1215562) Monoesters, Including MiNP

| Research Focus | Key Findings | Species/Model | Reference |

| Gap Junctional Intercellular Communication (GJIC) & Peroxisome Proliferation | MiNP inhibited GJIC in rat and mouse hepatocytes but not in hamster, monkey, or human hepatocytes. Peroxisomal β-oxidation was elevated in rat and mouse hepatocytes after MiNP treatment. | Rodent, Primate, and Human Primary Hepatocytes | nih.gov |

| Computational Toxicology | Metabolites of DiNP, including MiNP, are predicted to have the potential to cause liver damage and inhibit peroxisome proliferator-activated receptors. | In silico / Computational Model | nih.gov |

| Mixture Toxicity | Combined effects of phthalate mixtures can be stronger than those of individual substances. Synergistic and antagonistic interactions have been observed with other pollutants. | Various (in vitro, animal studies) | researchgate.net |

Longitudinal Epidemiological Studies and Refined Exposure-Response Relationships

Future epidemiological research should prioritize:

Conducting large-scale, prospective longitudinal cohort studies that begin prenatally and extend through critical developmental windows into adulthood.

Improving exposure assessment within these studies by collecting multiple biological samples over time to better represent long-term exposure patterns, given the rapid metabolism of phthalates mtroyal.ca.

Defining more precise exposure-response relationships for MiNP and specific health endpoints, including reproductive, metabolic, and neurodevelopmental outcomes nih.gov. This will help to determine if there are thresholds of exposure below which adverse effects are not expected.

Table 2: Examples of Longitudinal Studies on Phthalate Exposure

| Study Population | Exposure Assessed | Health Outcome Investigated | Key Finding | Reference |

| Pregnant Women (SEPAGES Cohort) | Urinary phthalate metabolites (including DiNP metabolites) | Maternal hair steroid hormones | Exposure to some phthalate metabolites may affect adrenal and reproductive hormone levels during pregnancy. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Full-Term and Preterm Infants | Urinary phthalate metabolites (including DiNP metabolites) | Phthalate excretion patterns | All infants showed considerable exposure to multiple phthalates, with excretion patterns changing with age, reflecting metabolic maturation. nih.gov | nih.gov |

| Young Girls (BCERP) | Urinary low and high-molecular weight phthalate metabolites | Body size measurements (BMI, waist circumference, height) | Low-molecular-weight phthalates were positively associated with gains in BMI and waist circumference over time. | nih.gov |

Advanced Biomonitoring and Exposure Characterization Methodologies

Accurate assessment of human exposure to MiNP is fundamental for risk assessment. Current biomonitoring relies on measuring MiNP and its oxidative metabolites in urine using techniques like liquid chromatography-mass spectrometry tandfonline.comnih.gov. While effective, these methods face challenges due to the widespread presence of phthalates in laboratory environments, which can lead to contamination and inaccurate quantification tandfonline.comnih.gov. Furthermore, because phthalates are metabolized and excreted rapidly, single urine samples may not accurately reflect typical, long-term exposure mtroyal.castonybrook.edu.

Key areas for future development include:

Developing more sensitive and high-throughput analytical methods to detect low levels of MiNP and its secondary metabolites in various biological matrices, such as blood, breast milk, and hair nih.govresearchgate.netulpgc.es.

Exploring non-invasive sampling matrices , like hair, which may provide a longer-term, cumulative measure of exposure compared to urine acs.org.

Applying physiologically based pharmacokinetic (PBPK) models to better translate biomonitoring data into estimates of internal and external exposure, and to understand inter-species differences in metabolism nih.gov. These models can help bridge the gap between animal studies and human risk assessment.

Improving quality assurance and quality control measures to minimize background contamination during sample collection and analysis ulpgc.es.

Integrated Approaches to Testing and Assessment (IATA) in Phthalate Toxicology